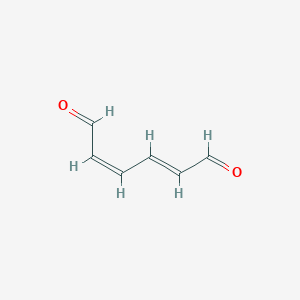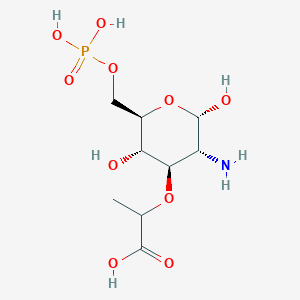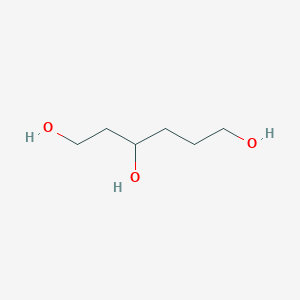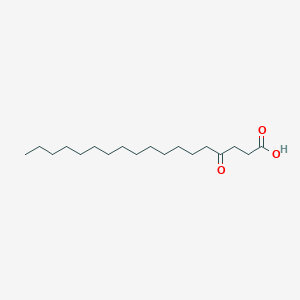
4-Keto stearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Keto stearic acid is a saturated fatty acid that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of stearic acid, which is a common fatty acid found in animal and vegetable fats. The presence of a keto group in 4-Keto stearic acid makes it a unique molecule with interesting properties that can be utilized for various purposes.
Wissenschaftliche Forschungsanwendungen
1. Membrane Studies
4-Keto stearic acid, closely related to 5-keto stearic acid, has been used in membrane studies. The 5-keto stearic acid spin label has been utilized to investigate differences in phospholipid bilayer organization in various vesicular structures, which are important for understanding cellular mechanisms (Marsh, Phillips, Watts, & Knowles, 1972).
2. Effects on Platelet Fatty Acids and Cardiovascular Hemostasis
In a study comparing diets rich in stearic acid to those high in lauric and myristic acid, it was found that stearic acid influenced platelet phospholipid fatty acid levels and concentrations of urinary thromboxane B2 and 6-keto-PGF1 alpha. These are indicators of cardiovascular hemostasis, highlighting the significance of stearic acid in diet and health (Mustad et al., 1993).
3. Reductive Amination
Reductive amination of 12-ketostearic acid, a process closely related to the modification of 4-keto stearic acid, is significant in chemical synthesis. This technique has been used to produce 12-amino-stearic acid, a compound with potential applications in various industrial processes (Freedman & Fuller, 1970).
4. Improvement of Fuel Quality
Stearic acid derivatives, like 9(10)-keto methyl sterate, have been synthesized and evaluated for their effectiveness as cetane number improvers in diesel fuel. This research shows the potential of stearic acid derivatives in enhancing fuel properties (Rode et al., 2011).
5. Catalysis and Chemical Reactions
The ketonization of stearic acid has been studied for its selectivity towards specific chemical products, demonstrating the role of stearic acid derivatives in catalytic processes (Murzin, Bernas, Wärnå, Myllyoja, & Salmi, 2018).
6. Antibacterial Properties
A derivative of stearic acid has shown antibacterial properties against specific bacteria, indicating the potential biomedical applications of modified stearic acid compounds (Silva et al., 2002).
Eigenschaften
CAS-Nummer |
16694-30-7 |
|---|---|
Produktname |
4-Keto stearic acid |
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
NARNRJNUUFXXBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)CCC(=O)O |
Andere CAS-Nummern |
16694-30-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



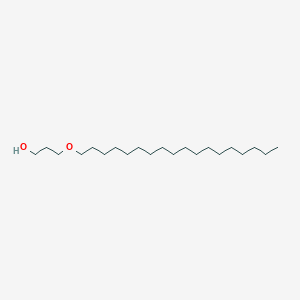

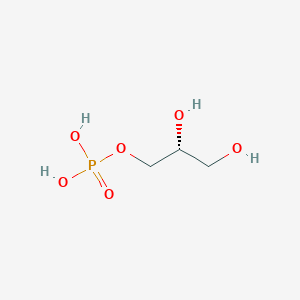

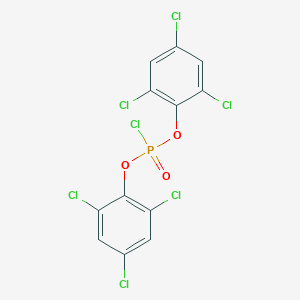
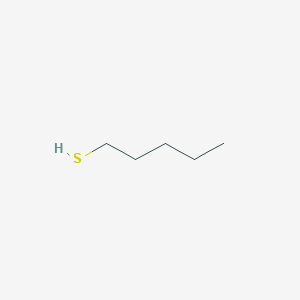

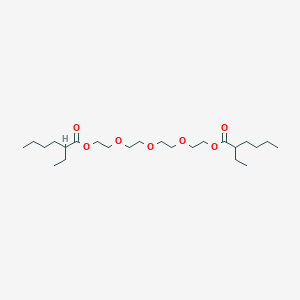
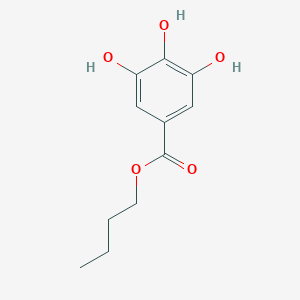
![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)

